molecular formula C6HCl3FNO B1333541 2,6-Dichloro-5-fluoronicotinoyl chloride CAS No. 96568-02-4

2,6-Dichloro-5-fluoronicotinoyl chloride

Cat. No.: B1333541
CAS No.: 96568-02-4
M. Wt: 228.4 g/mol
InChI Key: AATVXELAYCLVTJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-5-fluoronicotinoyl chloride typically involves the chlorination and fluorination of 2,6-dihydroxy-5-fluoronicotinic acid ester. The process begins with the esterification of 2,6-dihydroxy-5-fluoronicotinic acid, followed by chlorination using phosphorus oxychloride (POCl3) in the presence of a lithium reagent . The reaction is carried out at elevated temperatures, typically around 110°C to 250°C . The resulting product is then purified through distillation .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and distillation columns to ensure the efficient production and purification of the compound .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-5-fluoronicotinoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,6-Dichloro-5-fluoronicotinoyl chloride involves its reactivity as an acyl chloride. The compound can react with nucleophiles to form amides, esters, and other derivatives. The presence of chlorine and fluorine atoms enhances its reactivity and specificity in these reactions .

Properties

IUPAC Name

2,6-dichloro-5-fluoropyridine-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HCl3FNO/c7-4-2(6(9)12)1-3(10)5(8)11-4/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AATVXELAYCLVTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1F)Cl)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HCl3FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40369966
Record name 2,6-Dichloro-5-fluoropyridine-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96568-02-4
Record name 2,6-Dichloro-5-fluoropyridine-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dichloro-5-fluoro-3-pyridinecarbonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of commercially available (Aldrich) 2,6-dichloro-5-fluoronicotinic acid (5.00 g, 23.8 mmol) in thionyl chloride (15 mL) was heated at reflux for 3 h. After cooling, the solution was concentrated in vacuo to give 2,6-dichloro-5-fluoronicotinoyl chloride as a brown oil which was carried on to the next step without further purification. This transformation can also be accomplished using oxalyl chloride with catalytic DMF in place of thionyl chloride.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 2,6-Dichloro-5-fluoronicotinoyl chloride in the synthesis of ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxo-propionate?

A1: this compound serves as a crucial building block in the synthesis of ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxo-propionate. [, ] This compound is prepared by reacting 2,6-dichloro-5-fluoronicotinic acid with thionyl chloride. [, ] Subsequently, it reacts with a carbanion, generated from potassium ethyl malonate, to form the target compound. [] This synthesis highlights the importance of this compound as a reactive intermediate in multi-step organic synthesis.

Q2: How has the synthesis of ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxo-propionate been optimized using this compound?

A2: Researchers have focused on optimizing the synthesis by exploring different reagents and reaction conditions. [] Notably, utilizing cost-effective starting materials and selecting optimal reagents have led to improved yields and product purity. [] For instance, using toluene as a solvent during the reaction of 2,6-dichloro-5-fluoronicotinic acid with thionyl chloride resulted in a higher yield of this compound. [] This optimization allows for a more efficient and economically viable production of the final compound.

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